molecular formula C14H11ClFNO2 B4853939 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid

4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid

Cat. No. B4853939
M. Wt: 279.69 g/mol
InChI Key: LDXUCTSBORLLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid has also been studied for its anti-inflammatory properties and its potential use in treating diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid has also been found to reduce the expression of COX-2 and 5-LOX in cancer cells, leading to decreased proliferation and increased apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid in lab experiments is its specificity for certain enzymes, such as COX-2 and 5-LOX. This allows for targeted inhibition of these enzymes without affecting other pathways. However, one limitation of using 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid is its potential toxicity, as it has been found to induce liver damage in animal studies.

Future Directions

There are several future directions for the study of 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential applications of 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid in these areas.
In conclusion, 4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid is a promising compound with potential applications in cancer research and other fields. Its specificity for certain enzymes and ability to induce apoptosis in cancer cells make it a valuable tool for lab experiments. However, further research is needed to fully understand its potential applications and limitations.

properties

IUPAC Name

4-chloro-3-[(4-fluorophenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-6-3-10(14(18)19)7-13(12)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXUCTSBORLLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(4-fluorobenzyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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